molecular formula C16H18ClNO2 B2463039 2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol CAS No. 774192-30-2

2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol

Cat. No.: B2463039
CAS No.: 774192-30-2
M. Wt: 291.78
InChI Key: HLYKKFJNKCCMSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the intermediate: The initial step involves the reaction of 2-chlorobenzyl chloride with 3-hydroxybenzaldehyde in the presence of a base to form 3-[(2-chlorophenyl)methoxy]benzaldehyde.

    Reductive amination: The intermediate is then subjected to reductive amination with ethanolamine in the presence of a reducing agent such as sodium cyanoborohydride to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can result in various substituted derivatives.

Scientific Research Applications

2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 2-Hydroxybiphenyl
  • Zwitterions

Uniqueness

2-[({3-[(2-Chlorophenyl)methoxy]phenyl}methyl)amino]ethan-1-ol is unique due to its specific structure, which allows it to interact with a variety of molecular targets. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-[[3-[(2-chlorophenyl)methoxy]phenyl]methylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO2/c17-16-7-2-1-5-14(16)12-20-15-6-3-4-13(10-15)11-18-8-9-19/h1-7,10,18-19H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYKKFJNKCCMSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.